

# MRT-92: A Potent Acylguanidine-Based Inhibitor of the Hedgehog Signaling Pathway

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MRT-92, a sub-nanomolar antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. MRT-92 represents a novel class of Smo inhibitors with a unique binding mechanism, offering potential advantages in overcoming drug resistance observed with other Hedgehog pathway inhibitors. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for the evaluation of MRT-92 and similar compounds.

## Introduction to the Hedgehog Signaling Pathway and MRT-92

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma.[4][5] The G protein-coupled receptor (GPCR) Smoothened (Smo) is the primary transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling through the Gli family of transcription factors, ultimately leading to the expression of Hh target genes.



**MRT-92** is a potent, small-molecule acylguanidine that functions as a Smo antagonist. It has demonstrated sub-nanomolar antagonist activity in various cell-based assays and effectively inhibits the proliferation of rodent cerebellar granule cells, a hallmark of Hh pathway inhibition.

### **Mechanism of Action: A Novel Binding Mode**

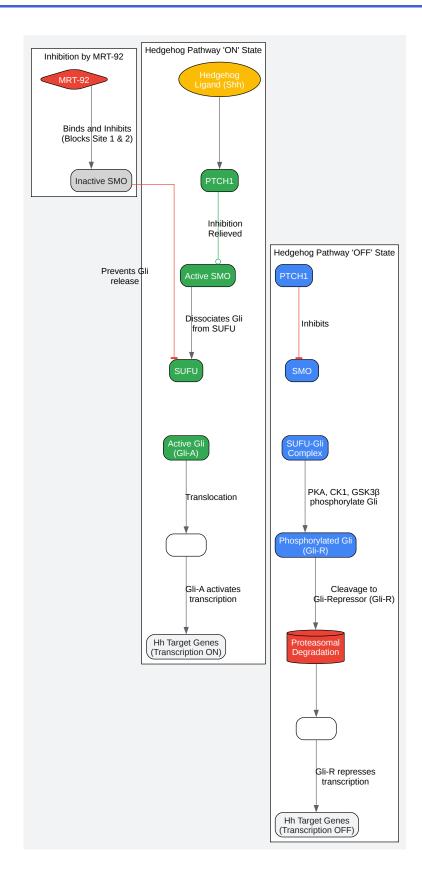
Structural studies of human Smoothened (hSmo) have revealed two distinct binding sites for antagonists within its 7-transmembrane (7TM) domain:

- Site 1: Located near the extracellular loops, where antagonists like LY2940680 bind.
- Site 2: A deeper pocket within the 7TM cavity, occupied by molecules such as SANT-1.

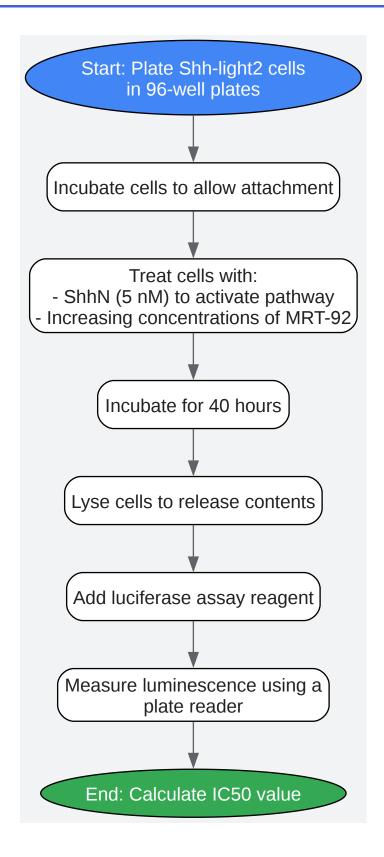
MRT-92 is distinguished as a Type 3 antagonist. Molecular docking and site-directed mutagenesis studies have shown that MRT-92 is unique in its ability to simultaneously occupy and block both Site 1 and Site 2. It fills the entire Smo binding cavity, from the upper extracellular region to the lower cytoplasmic-proximal subpocket. This novel mechanism of action may offer advantages in overcoming resistance mutations that can arise with antagonists that only target a single site.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory action of **MRT-92**.









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